6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine
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Overview
Description
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound with a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol . This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves the reaction of 2-aminopyridin-3-ol with tert-butyl isocyanide and methyl iodide under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory activities.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic compound with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.
These compounds share the oxazole core structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
InChI |
InChI=1S/C11H15N3O/c1-6-9-7(12)5-8(11(2,3)4)13-10(9)15-14-6/h5H,1-4H3,(H2,12,13) |
InChI Key |
WJEUFVSGHYWAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)(C)C)N |
Origin of Product |
United States |
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